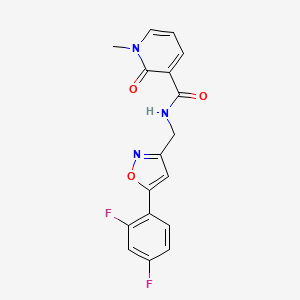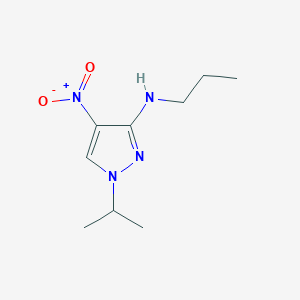![molecular formula C15H12F3N3O3S2 B2372384 2-[[4-Oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 877654-38-1](/img/structure/B2372384.png)
2-[[4-Oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[[4-Oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide” is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist .
Chemical Reactions Analysis
The biotransformation of this compound is dependent on CYP3A and results in the formation of two primary metabolites, a pyridyl N-oxide and an O-deethylated metabolite . One of these metabolites undergoes further metabolism by CYP3A .Wissenschaftliche Forschungsanwendungen
Dual Inhibitory Activity on Enzymes
One significant application of related compounds involves their potential as dual inhibitors for key enzymes, notably thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell proliferation, making them valuable targets for cancer therapy. For example, compounds designed around a similar scaffold have been identified as potent dual inhibitors, showcasing high efficacy against human TS and DHFR. This dual inhibitory action signifies the compound's potential utility in developing cancer therapeutics (Gangjee et al., 2008).
Structural Studies and Molecular Interactions
The crystal structures of related compounds have been elucidated to understand their molecular interactions, conformation, and potential binding mechanisms with biological targets. Such studies are foundational for drug design, enabling the optimization of compound properties for improved efficacy and selectivity. Investigations into the crystal structures of derivatives reveal insights into their molecular geometry and intramolecular hydrogen bonding, which are critical for their biological activity (Subasri et al., 2016).
Quantum Chemical Analysis and Drug Likeness
Quantum chemical studies, including density functional theory (DFT) analyses, provide deep insights into the electronic structure, vibrational spectra, and molecular interactions of these compounds. Such analyses can predict the drug-likeness of molecules based on Lipinski's Rule of Five, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This approach has been applied to evaluate the antiviral potency of derivatives against SARS-CoV-2, showcasing the utility of these compounds in addressing contemporary health challenges (Mary et al., 2020).
Antitumor Activity
The synthesis and evaluation of new derivatives for antitumor activity underscore the potential of these compounds in cancer therapy. Some derivatives have shown potent anticancer activity against various human cancer cell lines, comparable to known chemotherapeutic agents. This highlights the potential for developing new therapeutic agents based on this scaffold for treating different types of cancer (Hafez & El-Gazzar, 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[[4-oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O3S2/c16-15(17,18)24-9-3-1-8(2-4-9)21-13(23)12-10(5-6-25-12)20-14(21)26-7-11(19)22/h1-4H,5-7H2,(H2,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKOJCMJXOIAQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-Oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2372302.png)
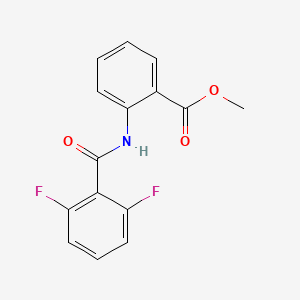
![2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2372305.png)
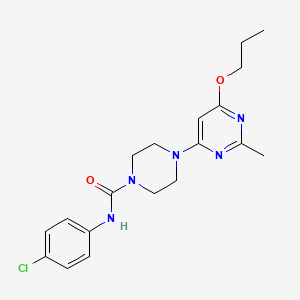



![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2372312.png)
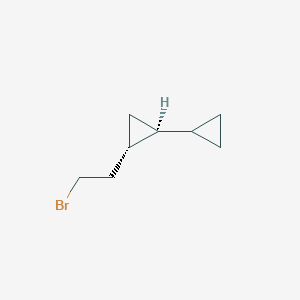
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide](/img/structure/B2372318.png)

